

An In-depth Technical Guide to (+)- β -Irone: Discovery, Properties, and Synthesis

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Compound of Interest

Compound Name: (+)-beta-Irone

Cat. No.: B12758600

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Core Requirements

This technical guide provides a comprehensive overview of (+)- β -Irone, a significant contributor to the violet-like aroma of iris root oil. The document details its historical discovery, physicochemical properties, modern isolation and synthesis techniques, and its interaction with olfactory receptors. This guide is intended for researchers, scientists, and professionals in the fields of drug development, fragrance chemistry, and natural products.

Data Presentation

Physicochemical Properties of (+)- β -Irone

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₂ O	
Molecular Weight	206.32 g/mol	
CAS Number	35124-15-3	
IUPAC Name	(3E)-4-((5R)-2,5,6,6-tetramethylcyclohex-1-en-1-yl)but-3-en-2-one	
Appearance	Pale yellow clear liquid (est.)	[1][2]
Boiling Point	97.00 to 98.00 °C @ 2.00 mm Hg	[1]
	293.00 to 295.00 °C @ 760.00 mm Hg	[1]
Specific Gravity	0.92400 to 0.93600 @ 25.00 °C	[1]
Refractive Index	1.49300 to 1.50400 @ 20.00 °C	[1]
Vapor Pressure	0.002000 mmHg @ 25.00 °C (est.)	[1]
Flash Point	260.00 °F (126.67 °C)	[1][2]
Solubility	Soluble in alcohol; water, 2.98 mg/L @ 25 °C (est.)	[2]
Optical Rotation	Not available	

Historical Background and Discovery

The story of irone is intertwined with the quest to understand the fragrance of violets. In 1893, the German chemists Ferdinand Tiemann and Paul Krüger, while investigating the components of iris root oil (often referred to as orris oil), which was believed to share its aromatic principle with violet flowers, isolated a ketone they named "irone". They incorrectly assigned it the

molecular formula $C_{13}H_{20}O$. Their early work, however, laid the foundation for the synthesis of ionones, a class of closely related fragrance compounds.

It was not until 1933 that Leopold Ruzicka corrected the molecular formula of irone to $C_{14}H_{22}O$. Subsequent research by Ruzicka and others revealed that natural irone was a mixture of several isomers. The precise stereochemistry of these isomers, including the identification of (+)-cis- α -irone, (+)-trans- α -irone, (+)- β -irone, and (+)-cis- γ -irone, was finally elucidated in 1971 by Rautenstrauch and Ohloff from Italian iris oil, likely derived from *Iris pallida*.

Experimental Protocols

Isolation of Irones from Iris Rhizomes by Steam Distillation

The traditional and still widely used method for obtaining irones is through the steam distillation of aged iris rhizomes. The rhizomes of *Iris germanica* or *Iris pallida* are harvested and aged for two to five years, a crucial step during which the odorless iridal precursors are enzymatically converted to the fragrant irones.^[3]

Protocol:

- **Raw Material Preparation:** Aged iris rhizomes (moisture content 8-13%) are finely milled into a powder.^[4]
- **Steam Distillation:** The powdered rhizomes are loaded into a still. High-pressure steam is passed through the material. The steam ruptures the plant cells, liberating the essential oil.^[3]
- **Condensation:** The mixture of steam and volatile oil is passed through a condenser to cool and liquefy.^[3]
- **Separation:** The condensed liquid, a mixture of water and "orris butter" (a waxy solid at room temperature due to the presence of myristic acid), is collected. The orris butter, being less dense, separates from the water.^{[3][4]}
- **Purification (Optional):** The orris butter can be further processed to increase the concentration of irones. This is often achieved by crystallization at low temperatures in

ethanol to remove the fatty acids. The resulting liquid is a concentrated irone-rich extract known as orris absolute.^{[4][5]}

Chemical Synthesis of (±)-β-Irone from 3-Methylcyclohexanone

A modern synthetic route to racemic β-irone has been developed, offering an alternative to the lengthy natural extraction process.^[6]

Protocol:

This synthesis is a multi-step process that can be summarized as follows:

- **Formation of a Lithium Enolate:** 3-Methyl-2-cyclohexen-1-one is treated with lithium in liquid ammonia to form the corresponding lithium enolate.
- **Alkylation:** The enolate is then reacted with an appropriate alkylating agent, such as allyl bromide, to introduce the side chain.
- **Further Elaboration:** The resulting intermediate undergoes a series of reactions to construct the full butenone side chain and introduce the necessary methyl groups, ultimately yielding (±)-β-irone.

Note: The detailed, step-by-step procedure with specific reagents, quantities, and reaction conditions for a full synthesis is extensive and typically found in specialized organic synthesis literature.

Chiral Separation of β-Irone Enantiomers by HPLC

The separation of the (+) and (-) enantiomers of β-irone is crucial for studying their individual olfactory properties and biological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for this purpose.

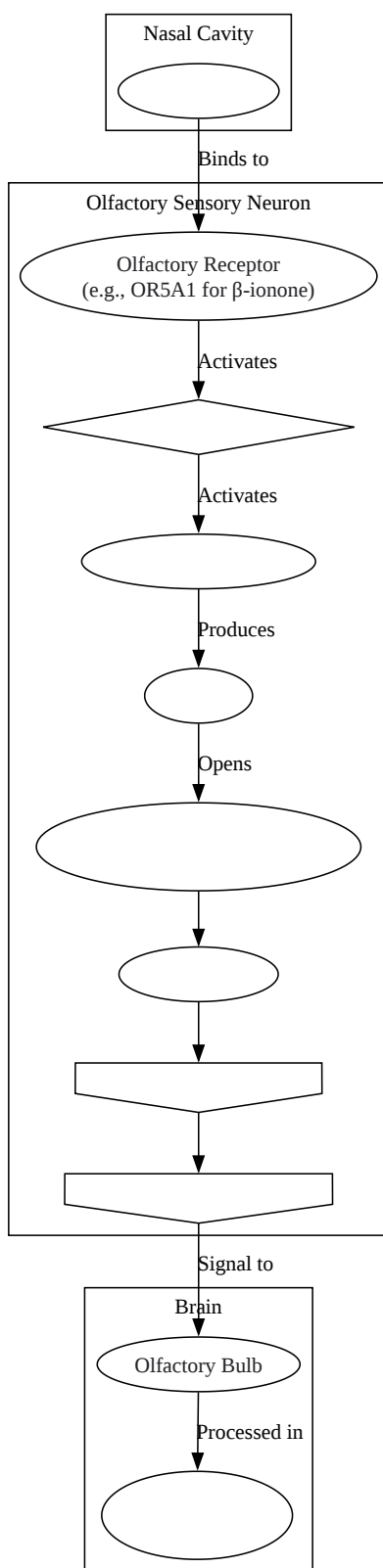
Protocol:

- **Column Selection:** A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is typically chosen.^{[7][8]}

- **Mobile Phase:** A normal-phase mobile phase, often a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol), is used. The ratio of the solvents is optimized to achieve the best separation.^[7]
- **Injection and Detection:** A solution of the racemic β -irone mixture is injected onto the column. The separated enantiomers are detected as they elute from the column, typically using a UV detector.
- **Fraction Collection:** The fractions corresponding to each enantiomer are collected for further analysis.

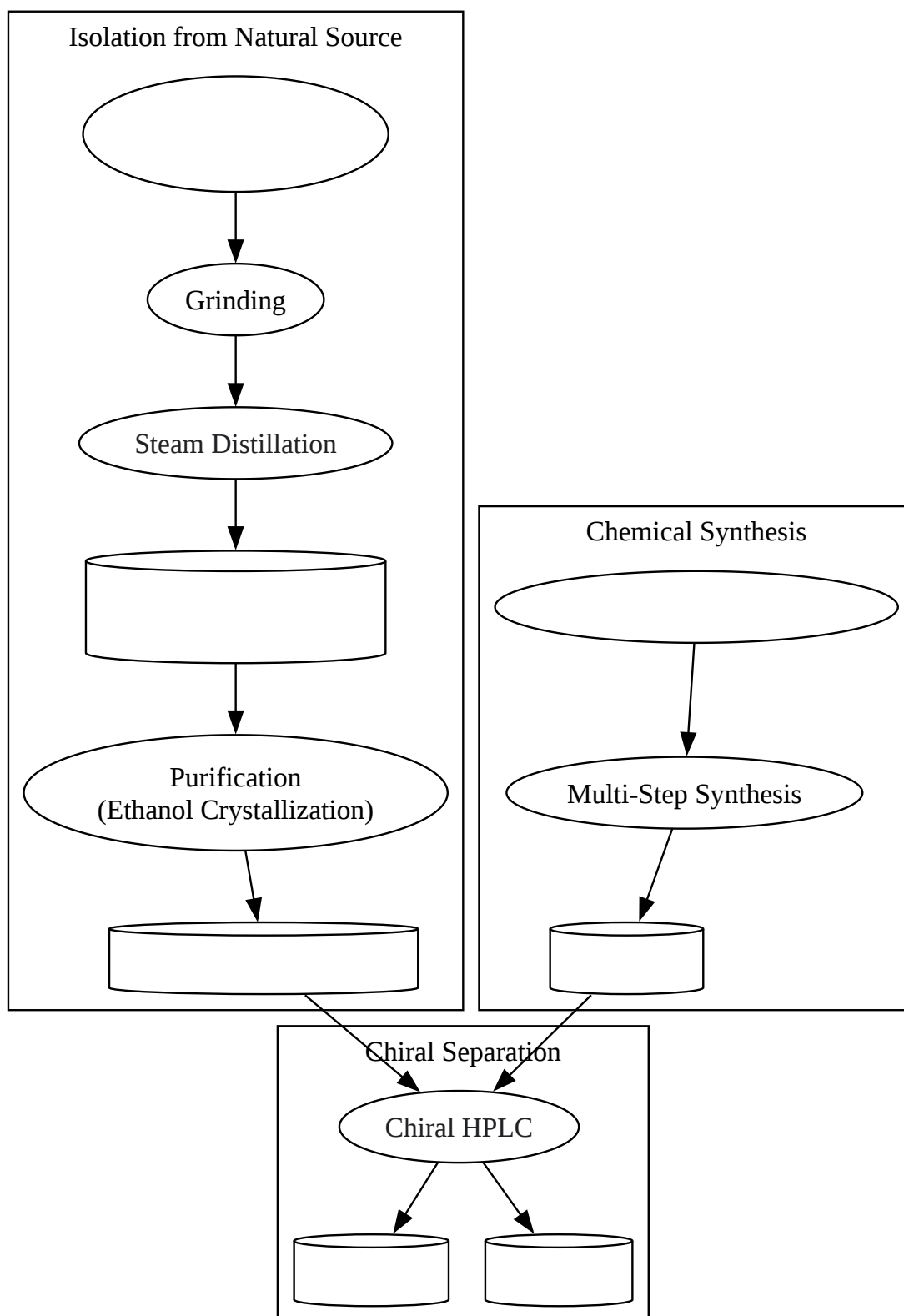
Mandatory Visualization

Signaling Pathway



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Experimental Workflow



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Biological Activity and Olfactory Perception

The perception of odors is initiated by the binding of volatile molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.[9] While the specific receptor for (+)- β -irone is not definitively identified, research on the closely related compound β -ionone has shown that it activates the olfactory receptor OR5A1.[1][2][10] Genetic variations in the OR5A1 gene can lead to significant differences in how individuals perceive the scent of β -ionone.[10]

The binding of an odorant like β -ionone to its receptor triggers a signal transduction cascade.[9][11] This process involves the activation of a G-protein ($G\alpha_{olf}$), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[11] The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca^{2+}) and depolarization of the neuron.[12] This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific scent, in this case, the characteristic floral, woody, and powdery notes of irone.[12]

Recent studies have also suggested that β -ionone can act as an antagonist for other olfactory receptors, potentially modulating the perception of other odors.[13] Furthermore, ectopically expressed olfactory receptors, including OR51E2 which is activated by β -ionone, have been implicated in cellular processes outside of olfaction, such as cell migration and proliferation, opening up avenues for further research into the pharmacological potential of these compounds.[14][15][16]

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